molecular formula C19H33ClN2O4 B14453002 N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride CAS No. 78109-78-1

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride

Cat. No.: B14453002
CAS No.: 78109-78-1
M. Wt: 388.9 g/mol
InChI Key: MGSDUXNQYCKNAZ-UHFFFAOYSA-N
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Description

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bis(2-hydroxyethyl)amino group and an isopentoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The bis(2-hydroxyethyl)amino group is introduced through a nucleophilic substitution reaction, while the isopentoxy group is added via etherification. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzamide core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated benzamides.

Scientific Research Applications

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate signaling pathways involved in cellular processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Bis(2-hydroxyethyl)amino)propyl)hexadecanamide
  • N-(3-(Bis(2-hydroxyethyl)amino)propyl)octadecanamide
  • N-(3-Triethoxysilylpropyl)diethanolamine

Uniqueness

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

78109-78-1

Molecular Formula

C19H33ClN2O4

Molecular Weight

388.9 g/mol

IUPAC Name

bis(2-hydroxyethyl)-[3-[[2-(3-methylbutoxy)benzoyl]amino]propyl]azanium;chloride

InChI

InChI=1S/C19H32N2O4.ClH/c1-16(2)8-15-25-18-7-4-3-6-17(18)19(24)20-9-5-10-21(11-13-22)12-14-23;/h3-4,6-7,16,22-23H,5,8-15H2,1-2H3,(H,20,24);1H

InChI Key

MGSDUXNQYCKNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-]

Origin of Product

United States

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